molecular formula C8F8O B039511 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran CAS No. 122180-11-4

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran

Cat. No. B039511
M. Wt: 264.07 g/mol
InChI Key: IJZMJXAMUGVDJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized through the treatment of 4,5,6,7-tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran with potassium fluoride in sulpholane, yielding high preparation yields. This process demonstrates an efficient route to octafluoro-1,3-dihydro-isobenzofuran, further hydrolyzed with concentrated sulphuric acid to produce tetrafluoroterephthalic acid, showcasing a new pathway for synthesizing related compounds (Dmowski & Wielgat, 1988).

Molecular Structure Analysis

The molecular structure of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran is characterized by its polyhaloaromatic nature, with a focus on X-ray crystallography providing insights into the compound's conformational flexibility and predominant arrangement, vital for understanding its chemical behavior and interaction with other molecules (Lindeman et al., 1985).

Chemical Reactions and Properties

This compound's chemical reactivity includes its ability to undergo various transformations, such as halogen-exchange with potassium fluoride and reduction reactions, leading to the production of different fluorinated derivatives. These reactions demonstrate its versatility in organic synthesis, contributing to the development of novel fluorinated materials (Porwisiak & Dmowski, 1991).

Physical Properties Analysis

Investigations into the physical properties of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran reveal its stability and electronic properties, which are crucial for its applications in material science and electronic devices. Studies on stable derivatives, such as 4,5,7-tri-t-butylisobenzofuran, highlight the influence of substituents on the compound's stability and reactivity under various conditions (Miki, Yoshida, & Yoshida, 1989).

Chemical Properties Analysis

The chemical properties of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran, including its reactivity towards nucleophiles and electrophiles, and its role in catalyzing reactions, are foundational for synthesizing complex organic molecules. Research on its use in tandem cyclization reactions and as a precursor in the synthesis of functionalized scaffolds underscores its utility in organic synthesis (Wang et al., 2017).

Scientific Research Applications

  • Occurrence, fate, and behavior of parabens in aquatic environments a review

    (Haman, Dauchy, Rosin, & Munoz, 2015): Discusses the occurrence and environmental impact of parabens, their fate in aquatic environments, and the need for further studies on their toxicity.

  • Gallic acid Pharmacological activities and molecular mechanisms involved in inflammation-related diseases

    (Bai et al., 2020): Explores the anti-inflammatory properties of gallic acid, its pharmacological activities, mechanisms of action, and potential as a candidate for treating inflammation-related diseases.

properties

IUPAC Name

1,1,3,3,4,5,6,7-octafluoro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F8O/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)17-7(1,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZMJXAMUGVDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(OC2(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557218
Record name 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran

CAS RN

122180-11-4
Record name 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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